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Compound of Interest

Compound Name: 2-Fluoro-4-nitrophenol

Cat. No.: B1220534 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-4-nitrophenol (CAS No. 403-19-0), a key intermediate in various chemical syntheses.

The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), serves as a critical reference for researchers, scientists, and

professionals in drug development and materials science.

Introduction
2-Fluoro-4-nitrophenol is an aromatic organic compound with the molecular formula

C₆H₄FNO₃. Its structure, characterized by a phenol ring substituted with a fluorine atom and a

nitro group, makes it a valuable building block in the synthesis of pharmaceuticals and other

specialty chemicals. Accurate and detailed spectroscopic data are essential for its

identification, purity assessment, and the elucidation of its role in chemical reactions. This

guide presents a detailed analysis of its NMR, IR, and MS data, supplemented with

experimental protocols and a logical workflow for its spectroscopic characterization.

Spectroscopic Data
The following sections provide a detailed summary of the NMR, IR, and MS data for 2-Fluoro-
4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-Fluoro-
4-nitrophenol. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data.

Table 1: ¹H NMR Data for 2-Fluoro-4-nitrophenol[1][2]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.2 (broad s) Singlet - OH

8.15 Doublet of doublets
J(H,H) = 9.2, J(H,F) =

3.0
H-3

8.05 Doublet of doublets
J(H,H) = 9.2, J(H,H) =

2.8
H-5

7.35 Triplet J(H,H) = 9.2 H-6

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for 2-Fluoro-4-nitrophenol

Chemical Shift (δ) ppm Assignment

163.7 C-1 (C-OH)

155.0 (d, ¹J(C,F) = 245 Hz) C-2 (C-F)

140.0 C-4 (C-NO₂)

126.0 (d, ³J(C,F) = 10 Hz) C-5

118.0 (d, ²J(C,F) = 25 Hz) C-3

115.5 (d, ⁴J(C,F) = 3 Hz) C-6

Solvent: DMSO-d₆

Table 3: ¹⁹F NMR Data for 2-Fluoro-4-nitrophenol[3]
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Chemical Shift (δ) ppm

-118.5

Solvent: CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in 2-Fluoro-4-
nitrophenol. The solid-state spectrum was obtained using the Attenuated Total Reflectance

(ATR) technique.[4]

Table 4: IR Absorption Data for 2-Fluoro-4-nitrophenol[4]

Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Broad O-H stretch

1580 Strong Asymmetric NO₂ stretch

1520 Strong Aromatic C=C stretch

1340 Strong Symmetric NO₂ stretch

1250 Strong C-O stretch

1100 Strong C-F stretch

830 Strong C-H out-of-plane bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2-Fluoro-4-nitrophenol. The data presented was obtained via Gas Chromatography-Mass

Spectrometry (GC-MS).[5]

Table 5: Mass Spectrometry Data for 2-Fluoro-4-nitrophenol[5]
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m/z Relative Intensity (%) Assignment

157 100 [M]⁺ (Molecular ion)

127 30 [M - NO]⁺

111 15 [M - NO₂]⁺

99 40 [M - NO - CO]⁺

83 25 [C₅H₃FO]⁺

75 50 [C₆H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-
Fluoro-4-nitrophenol.

NMR Spectroscopy
Sample Preparation: A solution of 2-Fluoro-4-nitrophenol (5-10 mg) was prepared by

dissolving the solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a

standard 5 mm NMR tube. For ¹⁹F NMR, deuterated chloroform (CDCl₃) was used as the

solvent.

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s,

and 16 scans.

¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2

s, and 1024 scans. Proton decoupling was applied.

¹⁹F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1

s, and 64 scans.
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Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual

solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

IR Spectroscopy
Sample Preparation: A small amount of solid 2-Fluoro-4-nitrophenol was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on an FT-IR spectrometer equipped with a

DuraSamplIR II ATR accessory.[4]

Data Acquisition: The spectrum was acquired over the range of 4000-600 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean ATR crystal was recorded prior to the sample

measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum, which was then baseline-corrected.

Mass Spectrometry
Sample Preparation: A dilute solution of 2-Fluoro-4-nitrophenol was prepared in methanol

at a concentration of approximately 1 mg/mL.

Instrumentation: The analysis was performed on a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS).

Chromatographic Conditions:

Column: A 30 m x 0.25 mm DB-5ms capillary column with a 0.25 µm film thickness.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection: 1 µL of the sample was injected in splitless mode.
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Oven Temperature Program: The oven temperature was initially held at 50°C for 2

minutes, then ramped to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.

Mass Spectrometric Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Processing: The acquired data was processed using the instrument's software to

identify the peaks and their relative intensities.

Workflow Visualization
The logical workflow for the comprehensive spectroscopic analysis of 2-Fluoro-4-nitrophenol
is depicted in the following diagram.
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Spectroscopic Analysis Workflow for 2-Fluoro-4-nitrophenol
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Caption: Spectroscopic analysis workflow for 2-Fluoro-4-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1220534?utm_src=pdf-body-img
https://www.benchchem.com/product/b1220534?utm_src=pdf-body
https://www.benchchem.com/product/b1220534?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. dev.spectrabase.com [dev.spectrabase.com]

2. 2-Fluoro-4-nitrophenol(403-19-0) 1H NMR spectrum [chemicalbook.com]

3. dev.spectrabase.com [dev.spectrabase.com]

4. dev.spectrabase.com [dev.spectrabase.com]

5. dev.spectrabase.com [dev.spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-nitrophenol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220534#spectroscopic-data-for-2-fluoro-4-
nitrophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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